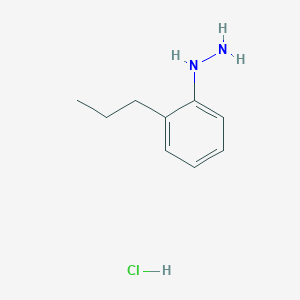
(2-Propyl-phenyl)-hydrazine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Propyl-phenyl)-hydrazine hydrochloride is an organic compound that belongs to the class of hydrazines. It is characterized by the presence of a hydrazine group (-NH-NH2) attached to a phenyl ring substituted with a propyl group at the 2-position. This compound is often used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Propyl-phenyl)-hydrazine hydrochloride typically involves the reaction of 2-propylphenyl isocyanate with hydrazine hydrate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
[ \text{2-Propylphenyl isocyanate} + \text{Hydrazine hydrate} \rightarrow \text{this compound} ]
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using similar reaction conditions. The process is optimized for yield and purity, often involving purification steps such as recrystallization or distillation.
Chemical Reactions Analysis
Types of Reactions
(2-Propyl-phenyl)-hydrazine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding azo compounds.
Reduction: It can be reduced to form amines.
Substitution: The hydrazine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides.
Major Products
Oxidation: Azo compounds.
Reduction: Amines.
Substitution: Various substituted hydrazines.
Scientific Research Applications
(2-Propyl-phenyl)-hydrazine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Studied for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of dyes, agrochemicals, and pharmaceuticals.
Mechanism of Action
The mechanism of action of (2-Propyl-phenyl)-hydrazine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The hydrazine group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or activation of enzymatic activity. This interaction can affect various biochemical pathways, contributing to the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
Phenylhydrazine: Similar structure but lacks the propyl group.
2-Methylphenylhydrazine: Similar structure with a methyl group instead of a propyl group.
2-Ethylphenylhydrazine: Similar structure with an ethyl group instead of a propyl group.
Uniqueness
(2-Propyl-phenyl)-hydrazine hydrochloride is unique due to the presence of the propyl group at the 2-position of the phenyl ring. This structural feature can influence its reactivity and biological activity, making it distinct from other hydrazine derivatives.
Properties
CAS No. |
58928-83-9 |
|---|---|
Molecular Formula |
C9H15ClN2 |
Molecular Weight |
186.68 g/mol |
IUPAC Name |
(2-propylphenyl)hydrazine;hydrochloride |
InChI |
InChI=1S/C9H14N2.ClH/c1-2-5-8-6-3-4-7-9(8)11-10;/h3-4,6-7,11H,2,5,10H2,1H3;1H |
InChI Key |
BXZZKEYUVFYWGT-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC=CC=C1NN.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















